molecular formula C11H22N4 B13625666 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13625666
M. Wt: 210.32 g/mol
InChI Key: UITGHLRFECXEBH-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with diethylaminoethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-N,N-diethylethylamine under basic conditions to introduce the diethylaminoethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of any present functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced forms of any functional groups present.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares the diethylaminoethyl group and has similar pharmacological properties.

    N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Another compound with a diethylaminoethyl group, used as a fluorescence probe.

Uniqueness: 1-(2-(Diethylamino)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of diethylaminoethyl and dimethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H22N4/c1-5-14(6-2)7-8-15-10(4)11(12)9(3)13-15/h5-8,12H2,1-4H3

InChI Key

UITGHLRFECXEBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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